2-Chloro-4-(2-fluorophenyl)-6-phenyl-1,3,5-triazine
Description
2-Chloro-4-(2-fluorophenyl)-6-phenyl-1,3,5-triazine is a heterocyclic aromatic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Properties
Molecular Formula |
C15H9ClFN3 |
|---|---|
Molecular Weight |
285.70 g/mol |
IUPAC Name |
2-chloro-4-(2-fluorophenyl)-6-phenyl-1,3,5-triazine |
InChI |
InChI=1S/C15H9ClFN3/c16-15-19-13(10-6-2-1-3-7-10)18-14(20-15)11-8-4-5-9-12(11)17/h1-9H |
InChI Key |
DJAWCNTTZCYQKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-fluorophenyl)-6-phenyl-1,3,5-triazine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine with appropriate reagents under controlled conditions . The reaction conditions often include the use of a base such as lithium hexamethyldisilazide (LiHMDS) to facilitate the lithiation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-fluorophenyl)-6-phenyl-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases like LiHMDS and nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
2-Chloro-4-(2-fluorophenyl)-6-phenyl-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-fluorophenyl)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Known for its anti-inflammatory properties.
4-Bromophenyl and 2-Fluorophenyl Derivatives: These compounds exhibit significant anti-inflammatory activity.
Uniqueness
2-Chloro-4-(2-fluorophenyl)-6-phenyl-1,3,5-triazine stands out due to its unique combination of a triazine core with chloro, fluoro, and phenyl substituents. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
